molecular formula C16H25N3O3S B4194973 N,N-dimethyl-N'-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N'-phenylsulfamide

N,N-dimethyl-N'-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N'-phenylsulfamide

Cat. No. B4194973
M. Wt: 339.5 g/mol
InChI Key: VOIVPKDTHVYYIT-UHFFFAOYSA-N
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Description

The compound belongs to a broader class of chemicals known for their significant biological activities, which have made them a subject of extensive chemical and pharmaceutical research. The interest in this compound and its derivatives primarily stems from their potential in various biological and chemical applications, albeit not focusing on their use as drugs or their dosages and side effects.

Synthesis Analysis

The synthesis of derivatives similar to the subject compound involves multiple steps, starting from basic building blocks to more complex structures. For example, Khalid et al. (2014) detailed a synthesis process involving the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled conditions, followed by substitution reactions to introduce different functional groups, showcasing a general pathway for synthesizing N-substituted derivatives with a piperidine moiety (Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N,N-dimethyl-N'-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N'-phenylsulfamide can be analyzed through various spectroscopic techniques. Studies like that by Jimeno et al. (2003) on fentanyl and its analogs utilized NMR spectroscopy and X-ray crystallography to determine the molecular structure, showing the importance of these techniques in understanding the compound's architecture (Jimeno et al., 2003).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups. Turcotte et al. (2012) discussed the synthesis of N-aminosulfamide peptide mimics, highlighting the reactivity of sulfonamide groups and their utility in creating peptidomimetics, which is relevant for understanding the chemical behavior of N,N-dimethyl-N'-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N'-phenylsulfamide derivatives (Turcotte et al., 2012).

properties

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-14-9-11-18(12-10-14)16(20)13-19(23(21,22)17(2)3)15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIVPKDTHVYYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl({[2-(4-methylpiperidin-1-YL)-2-oxoethyl](phenyl)sulfamoyl})amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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